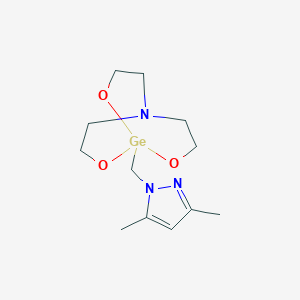

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid (ODQ) is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that is widely used in scientific research. ODQ has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling.

Wirkmechanismus

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a selective inhibitor of sGC, which is a heterodimeric enzyme composed of an alpha and beta subunit. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that mediates various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid binds to the heme group of sGC, which is required for the catalytic activity of the enzyme. This binding prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels and downstream signaling.

Biochemische Und Physiologische Effekte

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate various physiological processes, including cardiovascular function, inflammation, and neuronal signaling. In the cardiovascular system, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to decrease blood pressure, inhibit platelet aggregation, and reduce vascular tone. Inflammation is also modulated by 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid, with studies showing that 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can reduce the production of pro-inflammatory cytokines and chemokines. In neuronal signaling, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to modulate synaptic plasticity and memory formation.

Vorteile Und Einschränkungen Für Laborexperimente

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a potent and selective inhibitor of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has some limitations, including its potential off-target effects and the need for high concentrations to achieve complete inhibition of sGC.

Zukünftige Richtungen

There are several future directions for research involving 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. One area of interest is the role of sGC in cancer progression and drug resistance. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy, highlighting the potential of sGC inhibitors as anticancer agents. Another area of interest is the development of more potent and selective sGC inhibitors that can overcome the limitations of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. Finally, the use of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid in combination with other drugs or therapies to enhance their efficacy and reduce side effects is an area of ongoing research.

Synthesemethoden

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be synthesized via a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 1,2-diaminobenzene, followed by the reaction with diethyl oxalate to form the corresponding oxalyl derivative. The oxalyl derivative is then cyclized with glyoxal in the presence of sodium hydroxide to yield 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid. The purity of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid can be further improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. sGC is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating blood pressure, platelet aggregation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has been used to study the effects of sGC on cardiovascular function, inflammation, and neuronal signaling. 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has also been used to investigate the role of sGC in cancer progression and drug resistance.

Eigenschaften

CAS-Nummer |

103029-77-2 |

|---|---|

Produktname |

7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid |

Molekularformel |

C9H6N2O3 |

Molekulargewicht |

190.16 g/mol |

IUPAC-Name |

7-hydroxyquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14) |

InChI-Schlüssel |

GRTLADRAIDGTSK-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |

SMILES |

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O |

Kanonische SMILES |

C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |

Synonyme |

6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)